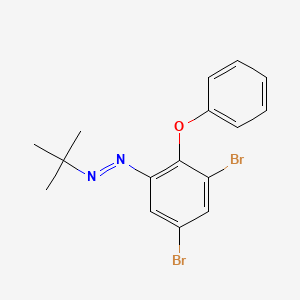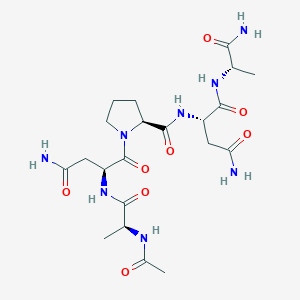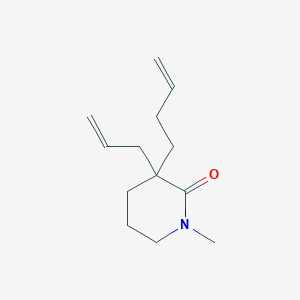![molecular formula C30H28N2O4 B14192339 4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 874634-18-1](/img/structure/B14192339.png)
4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two 2,5-dimethoxyphenyl groups attached via ethenyl linkages. The presence of methoxy groups and the extended conjugation through the ethenyl linkages contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,5-dimethoxybenzaldehyde: This can be synthesized from 2,5-dimethoxytoluene through oxidation.
Formation of 2,5-dimethoxycinnamaldehyde: This involves the condensation of 2,5-dimethoxybenzaldehyde with acetic anhydride and sodium acetate.
Synthesis of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine: The final step involves the reaction of 2,5-dimethoxycinnamaldehyde with 4,4’-bipyridine under basic conditions, typically using potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl linkages can be reduced to form ethyl linkages.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like boron tribromide (BBr₃) can be used for demethylation of methoxy groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted bipyridine derivatives.
Substitution: Formation of various substituted bipyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of materials for organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine largely depends on its ability to coordinate with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in various chemical and biological processes, such as catalysis or electron transfer.
Comparación Con Compuestos Similares
Similar Compounds
1,4-bis(2,5-dimethoxyphenyl)benzene: Similar in structure but lacks the bipyridine core.
4,4’-Dimethoxy-2,2’-bipyridine: Similar bipyridine core but lacks the extended conjugation through ethenyl linkages.
Pterostilbene: Contains similar methoxyphenyl groups but differs in overall structure and properties.
Uniqueness
4,4’-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its combination of a bipyridine core with extended conjugation through ethenyl linkages and methoxy groups. This unique structure imparts distinctive chemical properties, making it valuable in various applications, particularly in coordination chemistry and materials science.
Propiedades
Número CAS |
874634-18-1 |
|---|---|
Fórmula molecular |
C30H28N2O4 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
4-[2-(2,5-dimethoxyphenyl)ethenyl]-2-[4-[2-(2,5-dimethoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C30H28N2O4/c1-33-25-9-11-29(35-3)23(19-25)7-5-21-13-15-31-27(17-21)28-18-22(14-16-32-28)6-8-24-20-26(34-2)10-12-30(24)36-4/h5-20H,1-4H3 |
Clave InChI |
TYRROXLJNLYWKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)



![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)

![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)



![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
